molecular formula C11H25Cl2N3O B1402386 2-Dimethylamino-N-(2-piperidin-2-yl-ethyl)-acetamide dihydrochloride CAS No. 1361112-60-8

2-Dimethylamino-N-(2-piperidin-2-yl-ethyl)-acetamide dihydrochloride

Cat. No.: B1402386
CAS No.: 1361112-60-8
M. Wt: 286.24 g/mol
InChI Key: ORQCZVURMKNLNO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (piperidine ring). The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amine and amide groups could make the compound polar and potentially soluble in water. The compound’s boiling and melting points would depend on factors such as its molecular weight and the types of intermolecular forces it can form .

Scientific Research Applications

  • Antimicrobial Applications : A study by Mokhtari and Pourabdollah (2013) explored the antimicrobial activities of related compounds against pathogenic bacteria and Candida species. Their findings highlighted the effectiveness of these compounds, particularly against fungi, indicating potential applications in antimicrobial therapies (Mokhtari & Pourabdollah, 2013).

  • Memory Enhancement : Li Ming-zhu (2007) investigated the effects of a similar compound on memory in mice. The study found that the compound significantly decreased mistake frequency and arrival time in mice, suggesting its potential use in memory enhancement therapies (Li Ming-zhu, 2007).

  • Synthesis of Heterocyclic Compounds : Research by Shablykin, Volosheniuk, and Brovarets (2018) demonstrated the synthesis of new substituted 2-(oxiran-2-yl)-1,3-oxazoles, indicating the utility of related compounds in the synthesis of complex organic structures with potential applications in various chemical industries (Shablykin, Volosheniuk, & Brovarets, 2018).

  • Antitumor and Antioxidant Activities : A study by Bialy and Gouda (2011) involved the synthesis of various derivatives and evaluated their antitumor and antioxidant activities. This research contributes to the understanding of how such compounds might be used in cancer treatment and as antioxidants (Bialy & Gouda, 2011).

  • Antibacterial Potentials : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. This study provides insights into the application of such compounds in combating bacterial infections (Iqbal et al., 2017).

  • Anticholinesterase Properties : Mohsen et al. (2014) synthesized benzothiazole derivatives with potential anticholinesterase properties, suggesting the use of similar compounds in the treatment of diseases related to cholinesterase activity, such as Alzheimer's (Mohsen et al., 2014).

  • Structural Studies : Ismailova et al. (2014) synthesized a compound structurally similar to 2-Dimethylamino-N-(2-piperidin-2-yl-ethyl)-acetamide dihydrochloride and analyzed its crystal structure. This kind of research is crucial for understanding the physical and chemical properties of such compounds (Ismailova et al., 2014).

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any experimental studies conducted on it. It could potentially be used in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

2-(dimethylamino)-N-(2-piperidin-2-ylethyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-14(2)9-11(15)13-8-6-10-5-3-4-7-12-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCZVURMKNLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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